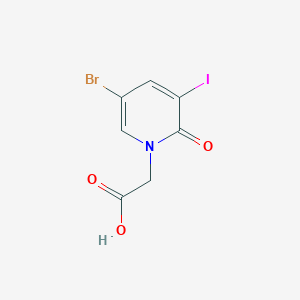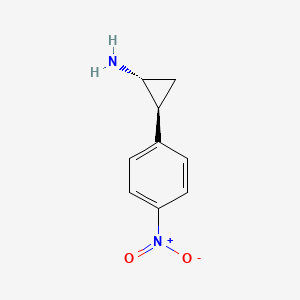
trans-2-(4-Nitrophenyl)cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-2-(4-Nitrophenyl)cyclopropanamine: is an organic compound with the molecular formula C9H10N2O2 It is characterized by a cyclopropane ring substituted with a 4-nitrophenyl group and an amine group in the trans configuration
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Nitrophenyl)cyclopropanamine typically involves the cyclopropanation of a suitable precursor, such as a nitrophenyl-substituted alkene, followed by amination. One common method involves the reaction of 4-nitrostyrene with diazomethane to form the cyclopropane ring, followed by reduction and subsequent amination to introduce the amine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: Trans-2-(4-Nitrophenyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include various substituted cyclopropanamines and their derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Trans-2-(4-Nitrophenyl)cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of trans-2-(4-Nitrophenyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the cyclopropane ring provides structural rigidity. These interactions can modulate the activity of the target molecule, leading to the observed effects.
相似化合物的比较
- 2-(4-Nitrophenyl)cyclopropanecarboxylic acid
- 2-(4-Nitrophenyl)cyclopropanol
- 2-(4-Nitrophenyl)cyclopropylamine
Comparison: Trans-2-(4-Nitrophenyl)cyclopropanamine is unique due to the presence of both the nitrophenyl and amine groups in the trans configuration. This configuration can influence its reactivity and binding interactions, making it distinct from other similar compounds.
属性
CAS 编号 |
115977-42-9 |
|---|---|
分子式 |
C9H10N2O2 |
分子量 |
178.19 g/mol |
IUPAC 名称 |
(1R,2S)-2-(4-nitrophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H10N2O2/c10-9-5-8(9)6-1-3-7(4-2-6)11(12)13/h1-4,8-9H,5,10H2/t8-,9+/m0/s1 |
InChI 键 |
YTAGFMUMBRBWAV-DTWKUNHWSA-N |
手性 SMILES |
C1[C@H]([C@@H]1N)C2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
C1C(C1N)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


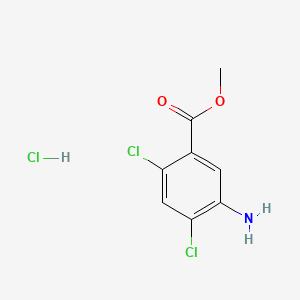

amine hydrochloride](/img/structure/B13584451.png)
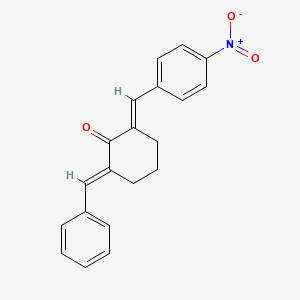
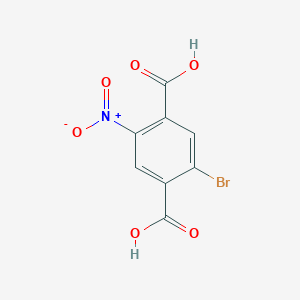


![N-ethyl-1-[(furan-2-yl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B13584472.png)
![4-[4-(trifluoromethoxy)phenyl]-1H-pyrazolehydrochloride](/img/structure/B13584478.png)
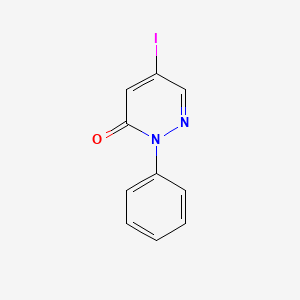
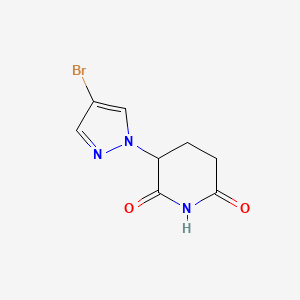
![2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-aminehydrochloride](/img/structure/B13584498.png)
